3-Methoxy-5,6-dimethyl-1H-isoindole
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Overview
Description
3-Methoxy-5,6-dimethyl-1H-isoindole is a heterocyclic compound belonging to the isoindole family Isoindoles are known for their unique structural properties and diverse applications in various fields, including pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,6-dimethyl-1H-isoindole can be achieved through several methods. One common approach involves the condensation of an appropriate aniline derivative with a methoxy-substituted phthalic anhydride under acidic conditions. This reaction typically requires a catalyst such as methanesulfonic acid and is carried out under reflux conditions to yield the desired isoindole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and high-temperature cyclization are often employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,6-dimethyl-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoindole derivatives, and various substituted isoindoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxy-5,6-dimethyl-1H-isoindole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,6-dimethyl-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-1H-isoindole
- 5,6-Dimethyl-1H-isoindole
- 3,5-Dimethoxy-1H-isoindole
Uniqueness
Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specific research and industrial applications .
Properties
CAS No. |
110568-77-9 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-methoxy-5,6-dimethyl-1H-isoindole |
InChI |
InChI=1S/C11H13NO/c1-7-4-9-6-12-11(13-3)10(9)5-8(7)2/h4-5H,6H2,1-3H3 |
InChI Key |
LSTFGNJZTOUTON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC2)OC |
Origin of Product |
United States |
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